molecular formula C10H11NO3S B2962787 methyl 2-[(methoxycarbothioyl)amino]benzoate CAS No. 675819-71-3

methyl 2-[(methoxycarbothioyl)amino]benzoate

Cat. No.: B2962787
CAS No.: 675819-71-3
M. Wt: 225.26
InChI Key: NWKJIRRVYGKJBS-UHFFFAOYSA-N
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Description

Methyl 2-[(methoxycarbothioyl)amino]benzoate is an organic compound with the molecular formula C10H11NO3S It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbothioyl group attached to the amino group on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(methoxycarbothioyl)amino]benzoate typically involves the reaction of methyl anthranilate with methoxycarbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-[(methoxycarbothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-[(methoxycarbothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Methyl 2-[(methoxycarbonyl)amino]benzoate
  • Methyl 2-methoxybenzoate

Comparison: Methyl 2-[(methoxycarbothioyl)amino]benzoate is unique due to the presence of the methoxycarbothioyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, the sulfur atom in the methoxycarbothioyl group can participate in additional chemical reactions, such as forming thioethers or sulfoxides, which are not possible with the methoxycarbonyl group.

Properties

IUPAC Name

methyl 2-(methoxycarbothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-13-9(12)7-5-3-4-6-8(7)11-10(15)14-2/h3-6H,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKJIRRVYGKJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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